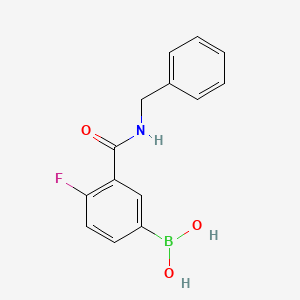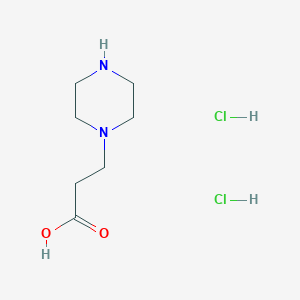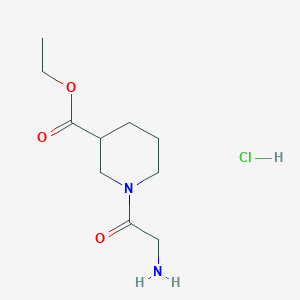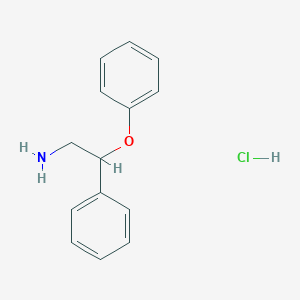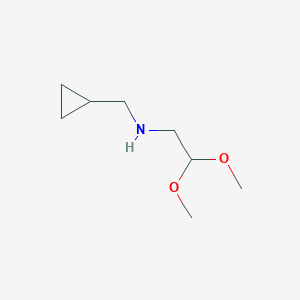
(Cyclopropylmethyl)(2,2-dimethoxyethyl)amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (Cyclopropylmethyl)(2,2-dimethoxyethyl)amine can be achieved from 2,2-Dimethoxyethylamine and Cyclopropanecarboxaldehyde .Molecular Structure Analysis
The molecular formula of (Cyclopropylmethyl)(2,2-dimethoxyethyl)amine is C8H17NO2 . Its molecular weight is 159.23 .Wissenschaftliche Forschungsanwendungen
Medicine
(Cyclopropylmethyl)(2,2-dimethoxyethyl)amine: is utilized in medicinal research for the synthesis of various pharmacologically active molecules. Its structure allows for the creation of compounds that may interact with biological systems in specific ways, potentially leading to new therapeutic agents .
Agriculture
In agriculture, this compound could be explored for the development of novel agrochemicals. Its ability to form stable organic compounds might be beneficial in creating pesticides or fertilizers that are more efficient and environmentally friendly .
Material Science
Material scientists may investigate (Cyclopropylmethyl)(2,2-dimethoxyethyl)amine for the synthesis of new polymeric materials. Due to its flexible molecular structure, it could be used to create polymers with unique properties for industrial applications .
Environmental Science
Environmental scientists might find applications for (Cyclopropylmethyl)(2,2-dimethoxyethyl)amine in pollution control and remediation strategies. Its chemical properties could be harnessed to develop methods for capturing pollutants or converting them into less harmful substances .
Biochemistry
In biochemistry, this amine could be used as a building block for synthesizing complex organic molecules. It might play a role in studying enzyme reactions or in the design of biomimetic compounds that mimic natural processes .
Pharmacology
Pharmacological research may benefit from the use of (Cyclopropylmethyl)(2,2-dimethoxyethyl)amine in drug discovery and development. Its structural characteristics could be key in creating new drug candidates with specific targeting capabilities .
Analytical Chemistry
Analytical chemists could employ (Cyclopropylmethyl)(2,2-dimethoxyethyl)amine in developing new analytical methods. It might be used as a reagent or a standard in chromatography, spectroscopy, or other analytical techniques to detect or quantify substances .
Chemical Engineering
In chemical engineering, this compound’s potential for catalysis and process optimization could be explored. It may serve as a catalyst or an intermediate in various chemical reactions, contributing to more efficient and sustainable industrial processes .
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-2,2-dimethoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-10-8(11-2)6-9-5-7-3-4-7/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGWIPBDFWJQFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNCC1CC1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



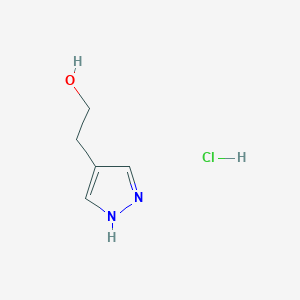


![5-Fluoro-2-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B1522077.png)

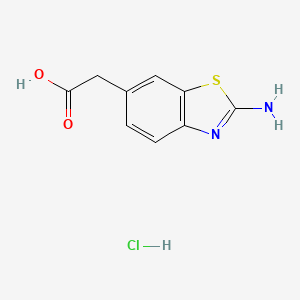
![4,4'-Bis[N-(1-naphthyl)-N-phenylamino]-4''-phenyltriphenylamine](/img/structure/B1522081.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazine](/img/structure/B1522085.png)
